Cas no 799814-30-5 (2-(difluoromethyl)benzonitrile)

2-(다이플루오로메틸)벤조나이트릴은 벤젠 고리에 사이아노기(-CN)와 다이플루오로메틸기(-CF₂H)가 결합된 방향족 화합물입니다. 이 구조는 높은 화학적 안정성과 반응성을 동시에 제공하며, 특히 의약품 및 농약 중간체 합성에서 핵심적인 역할을 합니다. 다이플루오로메틸기는 생물활성 화합물의 대사적 안정성을 향상시키는 전자끌개 효과를 나타내며, 사이아노기는 추가적인 반응 사이트를 제공하여 분자 구조의 다양화가 가능합니다. 친유성과 친수성의 균형이 우수하여 생체이용률 개선에 기여하며, 합성 경로에서도 높은 수율과 선택성을 보입니다.
2-(difluoromethyl)benzonitrile structure
799814-30-5 structure
Product Name:2-(difluoromethyl)benzonitrile
CAS 번호:799814-30-5
MF:C8H5F2N
메가와트:153.128808736801
MDL:MFCD21606585
CID:822281
PubChem ID:57421356
Update Time:2025-09-18

2-(difluoromethyl)benzonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 2-difluoromethylbenzonitrile
    • 2-(Difluoromethyl)benzonitrile
    • 2-(Difluoromethyl)benzonitrile (ACI)
    • CL8163
    • SY031215
    • MFCD21606585
    • AKOS024262535
    • A864772
    • Benzonitrile, 2-(difluoromethyl)-
    • EN300-736104
    • TQU0193
    • 799814-30-5
    • VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • SCHEMBL3974692
    • DTXSID50726304
    • CS-0037738
    • AS-45994
    • DB-346961
    • 2-(difluoromethyl)benzonitrile
    • MDL: MFCD21606585
    • 인치: 1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
    • InChIKey: VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • 미소: N#CC1C(C(F)F)=CC=CC=1

계산된 속성

  • 정밀분자량: 153.03900
  • 동위원소 질량: 153.03900549g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 170
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 23.8Ų

실험적 성질

  • PSA: 23.79000
  • LogP: 2.49588

2-(difluoromethyl)benzonitrile 보안 정보

2-(difluoromethyl)benzonitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

2-(difluoromethyl)benzonitrile 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019098737-5g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
5g
$438.18 2023-09-01
Alichem
A019098737-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
10g
$703.50 2023-09-01
Alichem
A019098737-25g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
25g
$1242.18 2023-09-01
Chemenu
CM161987-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
10g
$439 2021-06-16
Chemenu
CM161987-25g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
25g
$795 2021-06-16
TRC
D445218-50mg
2-(Difluoromethyl)benzonitrile
799814-30-5
50mg
$ 50.00 2022-06-05
TRC
D445218-100mg
2-(Difluoromethyl)benzonitrile
799814-30-5
100mg
$ 65.00 2022-06-05
TRC
D445218-500mg
2-(Difluoromethyl)benzonitrile
799814-30-5
500mg
$ 95.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D858703-1g
2-Difluoromethylbenzonitrile
799814-30-5 ≥97%
1g
¥316.00 2022-01-10
Apollo Scientific
PC48525-1g
2-(Difluoromethyl)benzonitrile
799814-30-5
1g
£38.00 2025-02-21

2-(difluoromethyl)benzonitrile 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Tris(trimethylsilyl)silane Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: 1,2-Dimethoxyethane ;  18 h, rt
참조
Metallaphotoredox Difluoromethylation of Aryl Bromides
Bacauanu, Vlad ; et al, Angewandte Chemie, 2018, 57(38), 12543-12548

합성 방법 2

반응 조건
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
참조
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

합성 방법 3

반응 조건
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

합성 방법 4

반응 조건
1.1 Reagents: Dimethylformamide ,  Diethylzinc Solvents: Hexane ;  -40 °C; -40 °C; 1 h, 0 °C
1.2 0 °C; 30 min, 0 °C
2.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

합성 방법 5

반응 조건
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
1.2 Reagents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
2.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
참조
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

합성 방법 6

반응 조건
1.1 Catalysts: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C; 1 h, 45 °C; 45 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  45 min, rt
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
참조
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

합성 방법 7

반응 조건
1.1 Reagents: 1,2,2,6,6-Pentamethylpiperidine ,  4-Mercaptophenol ,  2,2,6,6-Tetramethylpiperidine Catalysts: 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: 1,2-Dichloroethane ;  12 h, rt
참조
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery
Sap, Jeroen B. I.; et al, Journal of the American Chemical Society, 2020, 142(20), 9181-9187

합성 방법 8

반응 조건
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
참조
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

합성 방법 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
1.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
참조
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

합성 방법 10

반응 조건
1.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

합성 방법 11

반응 조건
1.1 Solvents: Toluene ;  20 h, 90 °C
참조
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

합성 방법 12

반응 조건
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
참조
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

합성 방법 13

반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  10 s, rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Solvents: Toluene ;  20 h, 90 °C
참조
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

합성 방법 14

반응 조건
1.1 Reagents: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
참조
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

합성 방법 15

반응 조건
1.1 Reagents: Potassium iodide ,  Cuprous iodide Solvents: Dimethylformamide ,  Water ;  0.5 h, 90 °C; 90 °C → 150 °C
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
참조
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

합성 방법 16

반응 조건
1.1 Reagents: Magnesium Solvents: Dimethylformamide ;  0 °C; 90 min, rt
1.2 Reagents: Water
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
2.2 Reagents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
3.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
참조
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

2-(difluoromethyl)benzonitrile Raw materials

2-(difluoromethyl)benzonitrile Preparation Products

추천 공급업체
上海嵘奥生物技术有限公司
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上海嵘奥生物技术有限公司
PRIBOLAB PTE.LTD
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PRIBOLAB PTE.LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Joy Biotech Ltd
골드 회원
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중국 공급자
대량
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen